molecular formula C13H15NO2 B14332020 N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine CAS No. 109632-71-5

N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine

Cat. No.: B14332020
CAS No.: 109632-71-5
M. Wt: 217.26 g/mol
InChI Key: CGGORSZCZDFNEN-UHFFFAOYSA-N
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Description

N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is an organic compound that belongs to the class of imines It features a phenyl group attached to a hexahydro-1,3-benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reductive amination of a ketone with aniline under mildly acidic conditions, which forms the imine intermediate. This intermediate can then undergo cyclization to form the hexahydro-1,3-benzodioxole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using catalysts such as palladium or nickel. These processes are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is unique due to its hexahydro-1,3-benzodioxole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imines and related compounds, making it a valuable subject of study in various research fields .

Properties

CAS No.

109632-71-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-phenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-imine

InChI

InChI=1S/C13H15NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

CGGORSZCZDFNEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)OC(=NC3=CC=CC=C3)O2

Origin of Product

United States

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